4-({4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]piperidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole
Description
This compound is a hybrid heterocyclic molecule featuring a 2,1,3-benzothiadiazole core linked via a sulfonyl group to a piperidine ring, which is further connected to a 4-(2,5-dimethylphenyl)piperazine moiety through a carbonyl bridge. The 2,5-dimethylphenyl substituent on the piperazine may modulate lipophilicity and steric effects, influencing pharmacokinetic profiles.
Properties
Molecular Formula |
C24H29N5O3S2 |
|---|---|
Molecular Weight |
499.7 g/mol |
IUPAC Name |
[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H29N5O3S2/c1-17-6-7-18(2)21(16-17)27-12-14-28(15-13-27)24(30)19-8-10-29(11-9-19)34(31,32)22-5-3-4-20-23(22)26-33-25-20/h3-7,16,19H,8-15H2,1-2H3 |
InChI Key |
OLOAHCYFGSBAIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
Biological Activity
The compound 4-({4-[4-(2,5-Dimethylphenyl)piperazine-1-carbonyl]piperidin-1-YL}sulfonyl)-2,1,3-benzothiadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions where key intermediates are formed. The process often utilizes various coupling reactions to attach the piperazine and benzothiadiazole moieties effectively.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group enhances the binding affinity to these targets, potentially leading to significant biological effects including:
- Anticancer Activity : Studies have indicated that similar benzothiadiazole derivatives exhibit cytotoxicity against various cancer cell lines, including breast (MCF-7) and hepatocellular (Huh7) cancer cells .
- Neuroprotective Effects : Compounds featuring piperazine structures have shown promise in neuroprotective applications, particularly against oxidative stress-induced cytotoxicity in neuronal cell lines .
In Vitro Studies
In vitro evaluations have demonstrated the following activities:
- Cytotoxicity : The compound has been tested against several cancer cell lines. For instance, derivatives similar to the target compound have shown IC50 values indicating effective inhibition of cell proliferation in MCF-7 and Huh7 cells .
- Cholinesterase Inhibition : Compounds with piperazine moieties have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the context of neurodegenerative diseases like Alzheimer's .
Data Table: Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 5.18 | |
| Cytotoxicity | Huh7 | 5.22 | |
| AChE Inhibition | - | Moderate | |
| BuChE Inhibition | - | Selective |
Case Studies
- Cytotoxic Evaluation : A study explored the cytotoxic effects of various benzothiadiazole-piperazine derivatives on MCF-7 and Huh7 cell lines. The results indicated that certain substitutions on the piperazine ring significantly enhanced anticancer activity, demonstrating the importance of structural modifications in drug design .
- Neuroprotective Screening : Another investigation assessed the neuroprotective effects of related compounds against hydrogen peroxide-induced cytotoxicity in SH-SY5Y cells. The results suggested that these compounds could mitigate oxidative stress damage, highlighting their potential for treating neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share key structural motifs with the target molecule, enabling comparative analysis:
Key Comparative Insights
Core Heterocycle Influence :
- Benzothiadiazole (target) vs. Benzothiophene : The benzothiadiazole’s electron-deficient nature may enhance π-π stacking with aromatic residues in enzyme active sites compared to benzothiophene.
- Pyrrole : Electron-rich pyrrole could favor interactions with electrophilic targets but may reduce metabolic stability.
Ester vs. Amide Groups: Esters (e.g., ) increase lipophilicity but are prone to hydrolysis; amides (e.g., ) offer greater stability.
Pharmacokinetic Predictions :
- The target compound’s molecular weight (~500–550) aligns with typical drug-like molecules, though its benzothiadiazole core may reduce aqueous solubility compared to aniline or thiophene analogs.
- Piperazine and piperidine moieties likely contribute to basicity, influencing ionization state and tissue distribution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
